6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Overview
Description
6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. One common method includes the cyclization of 1-aminoethyl derivatives with appropriate quinoline precursors in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a probe to understand biological pathways and interactions.
Medicine: In the medical field, this compound has potential applications in drug development. Its derivatives can be explored for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit comparable reactivity.
Tetrahydroquinoline derivatives: These compounds are structurally related and often used in similar applications.
Aminoethyl derivatives: These compounds contain the aminoethyl group and are used in various chemical and biological contexts.
Uniqueness: 6-(1-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride stands out due to its specific structural features and reactivity profile
Properties
IUPAC Name |
6-(1-aminoethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7(12)8-2-4-10-9(6-8)3-5-11(14)13-10;/h2,4,6-7H,3,5,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIFELFSUBOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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